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Compound of Interest

Compound Name: Tropane

Cat. No.: B1204802 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

establishment of microbial platforms, specifically in Saccharomyces cerevisiae, for the

production of tropane derivatives. This document covers the engineered biosynthetic

pathways, quantitative production data, and step-by-step experimental procedures for strain

construction, fermentation, and metabolite analysis.

Quantitative Data Summary
The following tables summarize the reported production titers of key tropane alkaloids in

engineered S. cerevisiae and the kinetic properties of crucial enzymes in the biosynthetic

pathway.

Table 1: Production Titers of Tropane Derivatives in Engineered Saccharomyces cerevisiae
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Compound
Host Strain
Background

Titer Reference

Tropine
Engineered S.

cerevisiae
6 mg/L [1][2]

Hyoscyamine
Engineered S.

cerevisiae
480 µg/L [3]

Scopolamine
Engineered S.

cerevisiae
172 µg/L [3]

Cinnamoyltropine
Engineered S.

cerevisiae
Not Quantified [1]

Table 2: Kinetic Parameters of Key Enzymes in the Tropane Alkaloid Biosynthetic Pathway
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Enzyme
Abbrevi
ation

Source
Organis
m

Substra
te

Km Vmax kcat
Referen
ce

Putrescin

e N-

methyltra

nsferase

PMT

Datura

stramoni

um

Putrescin

e
- -

0.16-0.39

s-1
[4]

Tropinon

e

Reductas

e I

TR-I

Withania

somnifer

a

Tropinon

e
0.21 mM

8.83

nkat/mg
- [5]

Tropinon

e

Reductas

e I

TR-I

Datura

stramoni

um

Tropinon

e
4.18 mM

81.20

nkat/mg
2.40 s-1 [6]

Hyoscya

mine 6β-

hydroxyla

se

H6H
Datura

metel

Hyoscya

mine
50 µM - - [7]

Hyoscya

mine 6β-

hydroxyla

se

H6H
Datura

metel

2-

oxoglutar

ate

50 µM - - [7]

Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the

development of a microbial platform for tropane derivative biosynthesis.

Protocol 1: Construction of Multi-Gene Expression
Plasmids
This protocol describes the assembly of a multi-gene plasmid for the expression of a segment

of the tropane alkaloid pathway in S. cerevisiae using the Golden Gate cloning method. This
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method allows for the modular and directional assembly of multiple DNA fragments in a single

reaction.

Materials:

Phusion High-Fidelity DNA Polymerase

PCR primers with appropriate BsaI recognition sites and overhangs

DNA purification kits (PCR cleanup and gel extraction)

Restriction enzymes: BsaI, BsmBI

T4 DNA Ligase

Entry vectors (containing individual gene expression cassettes: promoter-gene-terminator)

Destination vector (yeast shuttle vector with a counter-selectable marker)

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotics

Liquid LB medium

Procedure:

Level 0: Basic Parts Synthesis:

Amplify the DNA parts (promoters, coding sequences, terminators) using PCR with

primers that add BsaI sites and specific 4 bp overhangs.

Clone each part into a "Level 0" vector using a BsaI cut-ligation reaction. These vectors

are designed with flanking BsmBI sites for the next assembly step.

Transform E. coli and select for colonies containing the correct insert by plasmid

sequencing.

Level 1: Transcriptional Unit Assembly:
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Combine one of each type of Level 0 plasmid (promoter, CDS, terminator) with a Level 1

destination vector.

Perform a BsmBI cut-ligation reaction. The BsmBI enzyme will cut the Level 0 plasmids,

releasing the DNA parts with compatible overhangs that will assemble in the correct order

into the Level 1 vector.

Transform E. coli and select for colonies with the correctly assembled transcriptional unit.

Level 2: Multi-Gene Construct Assembly:

Combine multiple Level 1 plasmids (each containing a different transcriptional unit) with a

Level 2 destination vector (the final yeast expression vector).

Perform a BsaI cut-ligation reaction. The BsaI enzyme will release the complete

transcriptional units, which will then assemble into the Level 2 vector in the predefined

order.[8]

Transform E. coli and select for colonies containing the final multi-gene construct. Verify

the final plasmid by restriction digest and sequencing.

Protocol 2: High-Efficiency Transformation of
Saccharomyces cerevisiae
This protocol is based on the lithium acetate/single-stranded carrier DNA/polyethylene glycol

method, optimized for high efficiency.

Materials:

YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

Selective medium (e.g., Synthetic Complete (SC) drop-out medium)

Sterile water

Transformation mix (per transformation):

240 µL 50% (w/v) PEG 3350
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36 µL 1.0 M Lithium Acetate

50 µL single-stranded carrier DNA (e.g., salmon sperm DNA, 2 mg/mL)

Assembled plasmid DNA (0.1 - 1 µg)

Sterile water to a final volume of 360 µL

DMSO

Procedure:

Yeast Cell Preparation:

Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with

shaking.

The next day, inoculate 50 mL of YPD with the overnight culture to an OD600 of ~0.2.

Grow the culture at 30°C with shaking to an OD600 of 0.8-1.0.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of sterile water.

Transformation:

In a microcentrifuge tube, combine 100 µL of the yeast cell suspension with the assembled

plasmid DNA.

Add 360 µL of the transformation mix.

Vortex vigorously for 1 minute.

Incubate at 42°C for 40 minutes.

Centrifuge at 8,000 x g for 1 minute and remove the supernatant.
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Resuspend the cell pellet in 1 mL of sterile water.

Plating:

Plate 100-200 µL of the cell suspension onto selective agar plates.

Incubate at 30°C for 2-4 days until colonies appear.

Protocol 3: Fermentation of Engineered Yeast for
Tropane Alkaloid Production
This protocol describes a typical small-scale fermentation for the production of tropane
alkaloids in engineered S. cerevisiae.

Materials:

Synthetic Defined (SD) medium with appropriate amino acid drop-out mix. A typical recipe

per liter includes:

6.7 g Yeast Nitrogen Base without amino acids

20 g Dextrose (glucose)

Appropriate amino acid drop-out supplement

50 mL baffled flasks

Procedure:

Inoculum Preparation:

Inoculate a single colony of the engineered yeast strain into 5 mL of selective SD medium.

Grow overnight at 30°C with shaking at 220 rpm.

Production Culture:

Inoculate 25 mL of fresh selective SD medium in a 50 mL baffled flask with the overnight

culture to a starting OD600 of 0.1.
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Incubate at 30°C with shaking at 220 rpm for 72-96 hours.

For some engineered strains, a lower temperature (e.g., 25°C) may improve product

formation.

Sampling:

At desired time points (e.g., 24, 48, 72, 96 hours), aseptically remove a 1 mL aliquot of the

culture.

Centrifuge the sample at 13,000 x g for 2 minutes to pellet the cells.

Collect the supernatant for extracellular metabolite analysis. The cell pellet can be stored

at -80°C for intracellular analysis.

Protocol 4: Extraction and Quantification of Tropane
Alkaloids by LC-MS/MS
This protocol details the extraction of tropane alkaloids from the fermentation broth

(supernatant) and their quantification using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS).

Materials:

Yeast culture supernatant

Ethyl acetate

Anhydrous sodium sulfate

Methanol (LC-MS grade)

Formic acid (LC-MS grade)

Acetonitrile (LC-MS grade)

Water (LC-MS grade)
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Analytical standards for tropane alkaloids (e.g., tropine, hyoscyamine, scopolamine)

LC-MS/MS system equipped with a C18 reversed-phase column

Procedure:

Extraction:

To 1 mL of yeast culture supernatant, add 1 mL of ethyl acetate.

Vortex vigorously for 2 minutes.

Centrifuge at 5,000 x g for 10 minutes to separate the phases.

Carefully transfer the upper organic phase to a new tube.

Repeat the extraction of the aqueous phase with another 1 mL of ethyl acetate and

combine the organic phases.

Dry the combined organic phase over anhydrous sodium sulfate.

Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

Reconstitute the dried extract in 100 µL of methanol.

LC-MS/MS Analysis:

Chromatographic Separation:

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B;

6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.

Mass Spectrometry Detection:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

Tropine: e.g., m/z 142.1 -> 96.1

Hyoscyamine/Atropine: e.g., m/z 290.2 -> 124.1

Scopolamine: e.g., m/z 304.2 -> 138.1

Optimize MS parameters (e.g., collision energy, fragmentor voltage) for each compound

using analytical standards.

Quantification:

Prepare a calibration curve using serial dilutions of the analytical standards in methanol.

Analyze the samples and quantify the concentration of each tropane alkaloid by

comparing the peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the engineered

biosynthetic pathway for tropane alkaloids in yeast and the overall experimental workflow.

Caption: Engineered biosynthetic pathway for scopolamine production in S. cerevisiae.
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Caption: Experimental workflow for microbial production of tropane derivatives.
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Caption: Logical relationship of engineered modules for tropane biosynthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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